BenchChemオンラインストアへようこそ!

Nebracetam

M1 receptor agonism calcium mobilization Jurkat cells

Source Nebracetam (WEB 1881 FU) as a defined, orally active M1 muscarinic agonist (EC50=1.59 mM). Unlike generic racetams, its quantified activity enables reproducible positive control for M1 signaling studies. Differentiated mechanism enhances acetylcholine release by accelerating ACh formation, not M2 autoreceptor blockade. Validated in vivo: 10 mg/kg p.o. reverses scopolamine-induced spatial cognition deficits in radial maze tasks. For post-ischemic research, 32-56 mg/kg p.o. serves as an equipment alternative to aniracetam. Procure with confidence for targeted cholinergic research where mechanistic precision matters.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 116041-13-5
Cat. No. B040111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebracetam
CAS116041-13-5
Synonyms4-aminomethyl-1-benzylpyrrolidine-2-one
nebracetam
nebracetam fumarate
WEB 1881
WEB 1881 FU
WEB 1881FU
WEB-1881
WEB-1881-FU
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)CN
InChIInChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
InChIKeyLCAFGJGYCUMTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 423 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nebracetam (CAS 116041-13-5): A Selective M1 Muscarinic Agonist for Differentiated Cognitive Research Procurement


Nebracetam (WEB 1881 FU) is a pyrrolidinone nootropic of the racetam family, functioning as an orally active M1 muscarinic acetylcholine receptor agonist [1]. Chemically, it is 4-(aminomethyl)-1-benzylpyrrolidin-2-one, with a molecular weight of 204.27 g/mol [2]. First synthesized by Boehringer Ingelheim in the late 1980s, nebracetam was developed as an investigational cognitive enhancer . Unlike many broad-spectrum racetams, nebracetam demonstrates a defined molecular target with quantified functional activity (EC50 = 1.59 mM in Jurkat cells), enabling more precise experimental design and interpretation .

Why Nebracetam Cannot Be Substituted with Generic Racetam Analogs in M1-Targeted Research


The racetam class encompasses structurally related compounds (piracetam, aniracetam, oxiracetam, nefiracetam) with divergent pharmacological profiles that preclude simple interchangeability. Nebracetam differs from piracetam—which lacks defined muscarinic agonism—by demonstrating direct M1 receptor activation [1]. While aniracetam and nebracetam both exhibit muscarinic receptor affinity, only nefiracetam achieves nanomolar-range interactions, underscoring that even structurally similar analogs possess distinct potency and selectivity profiles [2]. Furthermore, nebracetam uniquely enhances acetylcholine release via acceleration of ACh formation rather than M2 autoreceptor blockade, a mechanism not shared by all racetams [3]. These mechanistic divergences translate into quantitatively different functional outcomes in behavioral and neuroprotective assays, as detailed below.

Quantitative Differentiation of Nebracetam: Head-to-Head Evidence for Procurement Decisions


M1 Muscarinic Receptor Agonism: Quantified Functional EC50 for Experimental Reproducibility

Nebracetam functions as a direct M1 muscarinic receptor agonist, inducing intracellular Ca2+ mobilization with a defined EC50 of 1.59 mM in Jurkat cells . In contrast, piracetam—the prototypical racetam—does not act as a direct M1 agonist; its cognitive effects are mediated through poorly defined mechanisms involving membrane fluidity and AMPA receptor modulation rather than direct muscarinic activation [1]. This distinction is critical for experiments requiring specific M1 pathway interrogation.

M1 receptor agonism calcium mobilization Jurkat cells

Acetylcholine Release Enhancement: Distinct Presynaptic Mechanism vs. M2 Autoreceptor Blockade

Nebracetam (10^-7 to 10^-5 M) enhances acetylcholine release from preganglionic nerve terminals in isolated dog stellate ganglia by accelerating acetylcholine formation and increasing choline uptake under depleted conditions [1]. Critically, this effect is not mediated by blockade of presynaptic M2 muscarinic autoreceptors, distinguishing nebracetam's mechanism from compounds that act via autoreceptor antagonism [2]. This presynaptic facilitation is a quantitatively defined effect that differs from the postsynaptic M1 agonism observed in other assays.

acetylcholine release presynaptic mechanism stellate ganglia

Spatial Cognition Restoration: Dose-Dependent Reversal of Scopolamine-Induced Impairment

Nebracetam at 10 mg/kg p.o. corrects scopolamine-induced (0.5 mg/kg i.p.) disruption of spatial cognition in rats, as assessed by radial maze performance [1]. This effect was accompanied by reversal of scopolamine-induced decreases in noradrenaline content in frontal cortex and hippocampus, indicating dual cholinergic-noradrenergic modulation [2]. In contrast, piracetam's effects in similar paradigms require substantially higher doses and often necessitate choline co-administration for efficacy [3].

spatial cognition scopolamine radial maze

Working Memory Amelioration Post-Ischemia: Comparative Efficacy vs. Aniracetam

In a three-panel runway task, nebracetam (32 and 56 mg/kg p.o.) significantly reduced ischemia-induced increases in errors in rats subjected to 5-minute cerebral ischemia [1]. Aniracetam at 32 and 100 mg/kg p.o. produced similar error reduction, but nebracetam's lower effective dose (32 mg/kg) suggests comparable or improved potency [2]. This direct head-to-head comparison establishes nebracetam as a viable alternative to aniracetam in post-ischemic cognitive impairment models.

working memory cerebral ischemia three-panel runway

Neuroprotection Against Ischemia and Glutamate Toxicity: Differentiated Activity vs. Idebenone

Pretreatment with nebracetam at 1 mM attenuated ischemia-induced decline of 2-deoxyglucose (2DG) uptake and preserved CA1 field potentials in rat hippocampal slices [1]. Both nebracetam and pentobarbital (0.1 mM) exerted neuroprotective effects against ischemia and 10 mM glutamate toxicity, whereas idebenone failed to recover 2DG uptake or field potentials under identical conditions [2]. This demonstrates that nebracetam possesses neuroprotective properties not shared by all cognitive enhancers.

neuroprotection ischemia glutamate toxicity 2-DG uptake

Monoamine Uptake Modulation: Concentration-Dependent Effects with Defined In Vivo Relevance

In vitro, nebracetam significantly reduces dopamine uptake in striatal synaptosomes and serotonin uptake in hippocampal synaptosomes at concentrations ≥100 μM [1]. However, in vivo microdialysis at a pharmacologically effective dose (30 mg/kg i.p.) revealed no appreciable changes in extracellular dopamine or serotonin, as brain concentrations are estimated to remain ≤15 μM [2]. This concentration-dependent profile distinguishes nebracetam from antidepressants that produce robust monoamine uptake inhibition at therapeutic doses, highlighting its primary cholinergic mechanism.

dopamine uptake serotonin uptake synaptosomes

Optimized Experimental Applications for Nebracetam Based on Quantitative Differentiation


M1 Muscarinic Receptor Functional Studies

Utilize nebracetam as a defined M1 agonist with an EC50 of 1.59 mM in calcium mobilization assays. Its quantified activity enables reproducible positive control experiments for M1 receptor signaling, unlike piracetam which lacks direct M1 agonism .

Presynaptic Cholinergic Facilitation Models

Employ nebracetam in isolated ganglion preparations to study acetylcholine release enhancement via accelerated ACh formation rather than M2 autoreceptor blockade. Effective at 10^-7 to 10^-5 M, this mechanism provides a distinct tool for presynaptic cholinergic pharmacology [1].

Scopolamine-Induced Cognitive Deficit Reversal

Apply nebracetam at 10 mg/kg p.o. in rodent radial maze or similar spatial cognition tasks to reverse scopolamine-induced impairments. This well-characterized dose-response relationship supports its use as a reference compound in cholinergic cognitive enhancement studies [2].

Post-Ischemic Working Memory Recovery Models

Administer nebracetam at 32-56 mg/kg p.o. in rodent three-panel runway or analogous working memory tasks following transient cerebral ischemia. Comparative data with aniracetam establishes nebracetam as an equipment alternative for post-ischemic cognitive research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.